molecular formula C12H11NO5 B14475704 2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid CAS No. 66789-45-5

2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid

Cat. No.: B14475704
CAS No.: 66789-45-5
M. Wt: 249.22 g/mol
InChI Key: QTNHDDAPMUJZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is a chemical compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of an acetamido group and a benzodioxole moiety, which are connected through a prop-2-enoic acid linkage. Benzodioxole derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with acetamide in the presence of a base, followed by the addition of a suitable acid to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions is carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, as a COX inhibitor, it competitively binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition results in reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is unique due to its specific acetamido and benzodioxole moieties, which confer distinct biological activities. Its ability to act as a COX inhibitor and its potential anti-inflammatory and cytotoxic properties make it a valuable compound for further research and development.

Properties

CAS No.

66789-45-5

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

2-acetamido-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C12H11NO5/c1-7(14)13-9(12(15)16)4-8-2-3-10-11(5-8)18-6-17-10/h2-5H,6H2,1H3,(H,13,14)(H,15,16)

InChI Key

QTNHDDAPMUJZSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=CC1=CC2=C(C=C1)OCO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.